molecular formula C19H19N3O4 B403251 N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide CAS No. 332104-09-3

N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide

Cat. No.: B403251
CAS No.: 332104-09-3
M. Wt: 353.4g/mol
InChI Key: GRJYGKHBLQXQCX-UFFVCSGVSA-N
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Description

N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1H-indole-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is unique due to its indole core structure, which is known for its diverse biological activities. The combination of the indole core with the 3,4,5-trimethoxyphenyl group enhances its potential for various therapeutic applications, making it a compound of significant interest in scientific research.

Properties

CAS No.

332104-09-3

Molecular Formula

C19H19N3O4

Molecular Weight

353.4g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-24-16-8-12(9-17(25-2)18(16)26-3)10-21-22-19(23)14-11-20-15-7-5-4-6-13(14)15/h4-11,20H,1-3H3,(H,22,23)/b21-10+

InChI Key

GRJYGKHBLQXQCX-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CNC3=CC=CC=C32

SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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